![molecular formula C25H20FN3OS B2692623 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681268-76-8](/img/structure/B2692623.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound would be based on the phenylpyrazole skeleton, with additional functional groups attached. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide have been investigated for their anticancer properties. For example, novel fluoro substituted benzo[b]pyran derivatives have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of fluorine-containing compounds in cancer research (Hammam et al., 2005).
Anti-inflammatory and Analgesic Activities
Research on 4H-thieno[3,4-c]pyrazole derivatives has demonstrated remarkable analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid (Menozzi et al., 1992). This suggests potential applications in developing new treatments for pain, inflammation, and fever.
Antimicrobial Activity
The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibiting significant anti-inflammatory activity indicates potential applications in addressing bacterial infections (Sunder & Maleraju, 2013).
Antipsychotic Agents
The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed potential antipsychotic properties without interacting with dopamine receptors, suggesting an application in developing new treatments for psychiatric disorders (Wise et al., 1987).
Antifungal and Herbicidal Activities
The design and synthesis of novel aromatic carboxamides containing a diphenylamine scaffold demonstrated superior antifungal activities against Rhizoctonia solani, highlighting potential applications in agricultural research and development (Zhang et al., 2019). Additionally, herbicidal pyrazolyl fluorotolyl ethers have shown substantial pre-emergent activity on narrowleaf weed species, indicating their utility in weed management (Clark, 1996).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have shown a wide range of biological activities such as antimicrobial, antiviral, anticancer, herbicide, cyclooxygenase (COX-2) inhibitory, anti-inflammatory, and antioxidant activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3OS/c26-19-11-13-20(14-12-19)29-24(21-15-31-16-22(21)28-29)27-25(30)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXJTBRZKPIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

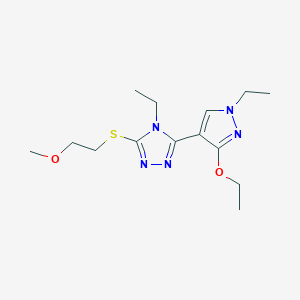
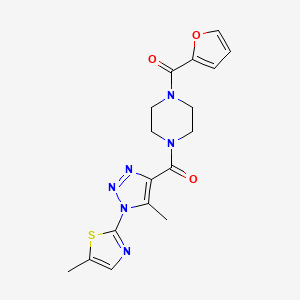
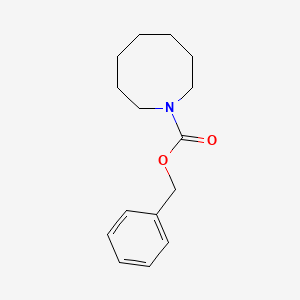
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

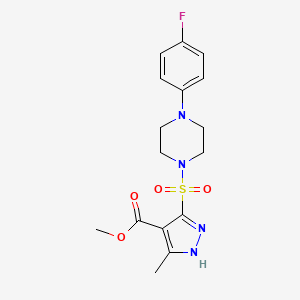

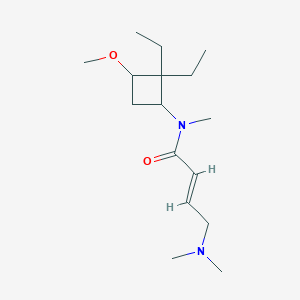
![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)